2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid is a compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazolidine ring fused with a cyclohexene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of cyclohex-3-en-1-ylamine with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives .
Scientific Research Applications
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the cyclohexene moiety.
Cyclohex-3-en-1-ylamine: A precursor used in the synthesis of the compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid is unique due to its combined cyclohexene and thiazolidine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-2,7-9,11H,3-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGWTQUZHJROE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2NC(CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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